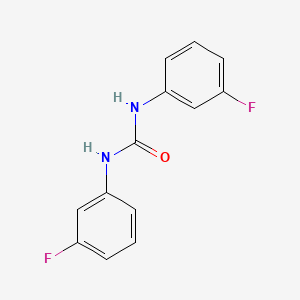

1,3-Bis(3-fluorophenyl)urea

CAS No.: 369-83-5

Cat. No.: VC16060938

Molecular Formula: C13H10F2N2O

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 369-83-5 |

|---|---|

| Molecular Formula | C13H10F2N2O |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | 1,3-bis(3-fluorophenyl)urea |

| Standard InChI | InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18) |

| Standard InChI Key | BYAWSEIGDSOCFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structural Features

1,3-Bis(3-fluorophenyl)urea belongs to the urea family, where the central carbonyl group is flanked by two aromatic rings substituted with fluorine at the meta position. The molecular structure is defined by the following attributes:

-

Molecular Formula: C₁₃H₁₀F₂N₂O

-

Molecular Weight: 264.23 g/mol

-

Functional Groups: Urea (–NH–CO–NH–) core, fluorinated aryl rings.

The fluorine atoms introduce electron-withdrawing effects, polarizing the phenyl rings and modulating the compound’s electronic density. This polarization enhances dipole-dipole interactions and influences hydrogen-bonding capabilities, critical for its crystallization behavior .

Polymorphism and Crystallographic Behavior

Crystallization studies of 1,3-bis(3-fluorophenyl)urea from various solvents yield concomitant polymorphs, underscoring its structural versatility. Two primary forms have been characterized:

Monoclinic Polymorph

In the monoclinic system (space group P2₁/c), molecules organize into one-dimensional chains via N–H···O hydrogen bonds between urea groups. These chains adopt an antiparallel orientation, a common motif in symmetrically substituted diphenylureas. The antiparallel arrangement minimizes dipole-dipole repulsions and stabilizes the lattice through van der Waals interactions .

Orthorhombic Polymorph

The orthorhombic form (space group Pbca) features urea chains with a parallel orientation, a rare configuration for symmetrically substituted analogues. This packing mode arises from subtle solvent effects during crystallization and results in a denser lattice with enhanced intermolecular contacts .

Table 1: Crystallographic Parameters of 1,3-Bis(3-fluorophenyl)urea Polymorphs

| Parameter | Monoclinic Form | Orthorhombic Form |

|---|---|---|

| Space Group | P2₁/c | Pbca |

| Unit Cell Dimensions | a = 7.42 Å | a = 12.35 Å |

| b = 11.02 Å | b = 7.89 Å | |

| c = 12.76 Å | c = 23.45 Å | |

| β Angle | 98.4° | 90° |

| Hydrogen Bonding | Antiparallel chains | Parallel chains |

The coexistence of these polymorphs highlights the compound’s sensitivity to crystallization conditions and provides a model system for studying nucleation kinetics in urea derivatives .

Hydrogen-Bonding and Supramolecular Assembly

The urea functional group serves as a robust hydrogen-bond donor and acceptor, directing the formation of supramolecular architectures. In both polymorphs, N–H···O bonds (2.8–3.0 Å) link molecules into infinite chains. Additional stabilization arises from:

-

C–H···F interactions: Fluorine atoms engage in weak hydrogen bonds (3.1–3.3 Å) with adjacent aryl C–H groups.

-

π-π stacking: Offset face-to-face interactions between fluorophenyl rings (3.5–3.7 Å) contribute to layer stabilization .

These interactions collectively dictate the mechanical and thermal properties of the crystalline material, with the orthorhombic form exhibiting higher thermal stability due to its denser packing .

Comparative Analysis with Substituted Ureas

Structural modifications in diphenylurea derivatives significantly alter their crystallographic and electronic profiles. For instance, replacing fluorine with methyl groups (as in 1,3-bis(3-methylphenyl)urea) introduces steric bulk and reduces electronegativity, leading to:

-

Reduced Hydrogen-Bond Strength: Methyl groups diminish the polarity of the urea core, weakening N–H···O interactions.

-

Altered Packing Motifs: Steric hindrance from methyl substituents favors herringbone arrangements over linear chains .

Table 2: Impact of Substituents on Urea Derivatives

| Compound | Substituent | Hydrogen-Bond Length (Å) | Predominant Packing Motif |

|---|---|---|---|

| 1,3-Bis(3-fluorophenyl)urea | F | 2.8–3.0 | Linear chains |

| 1,3-Bis(3-methylphenyl)urea | CH₃ | 3.0–3.2 | Herringbone |

Such comparisons underscore the role of substituents in tuning supramolecular architectures, with fluorine enhancing directional interactions crucial for crystal engineering .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume